molecular formula C14H14O5 B3281233 Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate CAS No. 731773-32-3

Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate

Cat. No.: B3281233
CAS No.: 731773-32-3
M. Wt: 262.26 g/mol
InChI Key: FAOREYJYDKJBJW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate is a complex organic compound that features a unique structure combining an ethyl ester, a ketone, and a dihydroisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate typically involves multiple steps. One common method starts with the preparation of 1,3-dihydroisobenzofuran, which is then subjected to further reactions to introduce the ethyl ester and ketone functionalities. The reaction conditions often involve the use of acid or base catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide variety of products, depending on the nucleophile used .

Scientific Research Applications

Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and the overall metabolic pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-oxo-2-(3-oxo-1H-2-benzofuran-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-18-14(17)11(8(2)15)12-9-6-4-5-7-10(9)13(16)19-12/h4-7,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOREYJYDKJBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2C(=O)O1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206489
Record name Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-32-3
Record name Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-acetyl-1,3-dihydro-3-oxo-1-isobenzofuranacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001206489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate
Reactant of Route 2
Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate
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Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate
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Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate
Reactant of Route 5
Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)butanoate

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